Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
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Overview
Description
Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound with the molecular formula C20H32N2O3S. It is also known by other names such as Carbosulfan . This compound is primarily used as an insecticide and has significant applications in agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with ethylthio isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates.
Scientific Research Applications
Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its effects on insect physiology and behavior.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is widely used as an insecticide in agriculture to protect crops from pests.
Mechanism of Action
The mechanism of action of Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (Carbofuran)
- Carbamic acid, [(dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, [(diethylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific ethylthio group, which imparts distinct chemical properties and biological activity. This makes it particularly effective as an insecticide compared to other similar compounds.
Properties
CAS No. |
50539-81-6 |
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Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-ethylsulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C14H19NO3S/c1-5-19-15(4)13(16)17-11-8-6-7-10-9-14(2,3)18-12(10)11/h6-8H,5,9H2,1-4H3 |
InChI Key |
RJPCOPJDCSLQER-UHFFFAOYSA-N |
Canonical SMILES |
CCSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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